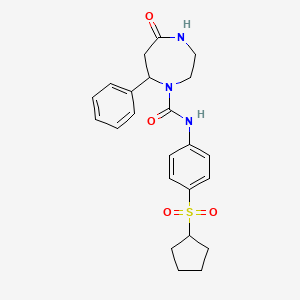
1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol, also known as DM-PPE-2-OH, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in several cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, we will list several future directions for research on this compound.
Mechanism of Action
1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol is a potent inhibitor of protein kinase CK2, which is a serine/threonine kinase that plays a crucial role in several cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancer types and has been implicated in the development and progression of cancer. 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation activity (6).
Biochemical and physiological effects:
1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation, and have neuroprotective effects. 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2 (7). Moreover, 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol has been shown to inhibit angiogenesis, which is the formation of new blood vessels, a process that is crucial for tumor growth and metastasis (8).
Advantages and Limitations for Lab Experiments
1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol has several advantages for lab experiments. It is a potent inhibitor of protein kinase CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol has also been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for therapeutic development. However, 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not well-established. Moreover, 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol is a challenging compound to synthesize, which limits its availability for research purposes.
Future Directions
Several future directions for research on 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol can be identified. One direction is to investigate the pharmacokinetics and toxicity profile of 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol to determine its suitability for therapeutic development. Another direction is to study the effects of 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol on other cellular processes, such as autophagy and DNA repair. Additionally, it would be interesting to investigate the potential of 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol as a combination therapy with other anti-cancer agents. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol.
Conclusion:
1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in several cellular processes. 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol has been extensively studied for its potential use in cancer, inflammation, and neurodegenerative disorders. It has several advantages for lab experiments, but its pharmacokinetics and toxicity profile are not well-established. Several future directions for research on 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol can be identified, including investigating its pharmacokinetics and toxicity profile, studying its effects on other cellular processes, and investigating its potential as a combination therapy with other anti-cancer agents.
Synthesis Methods
The synthesis method of 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol involves the reaction of 5,6-dimethylbenzimidazole with 1-(2-bromoethyl)-1H-pyrazole in the presence of potassium carbonate and copper (I) iodide. The resulting intermediate is then reacted with (R)-2-amino-1-propanol in the presence of potassium carbonate and copper (I) iodide to yield the final product, 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol. This synthesis method was first reported by Sarno et al. in 2005 (1).
Scientific Research Applications
1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol is a potent inhibitor of protein kinase CK2, which is overexpressed in many cancer types and has been implicated in the development and progression of cancer (2). 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy (3).
In addition to cancer, 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models of inflammatory diseases (4). Moreover, 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease (5).
properties
IUPAC Name |
1-(5,6-dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-13-7-17-18(8-14(13)2)22(12-20-17)11-16(24)9-19-15(3)10-23-6-4-5-21-23/h4-8,12,15-16,19,24H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZYKXATVOWPQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(CNC(C)CN3C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572557.png)
![2-[benzenesulfonyl(1,3-thiazol-2-yl)amino]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7572566.png)
![[5-[(1,1-Dioxothiolan-3-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl-trimethylsilane](/img/structure/B7572577.png)
![1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7572594.png)

![N-[(2-ethoxyphenyl)methyl]-2-(2,4,5-trioxo-3-prop-2-enylimidazolidin-1-yl)acetamide](/img/structure/B7572604.png)
![7-fluoro-2-methyl-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]quinoline-4-carboxamide](/img/structure/B7572612.png)

![N-[(3-carbamoylphenyl)methyl]-1-(cyclopropylmethyl)-N,2,5-trimethylpyrrole-3-carboxamide](/img/structure/B7572633.png)
![10-[[N-(2-hydroxypropyl)anilino]methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7572638.png)

![1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one](/img/structure/B7572649.png)
![1-(2,6-Dimethylpiperidin-1-yl)-2-[2-(trifluoromethyl)quinolin-7-yl]oxyethanone](/img/structure/B7572656.png)
![2-[4-[[1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methyl]piperazin-1-yl]-1,3-thiazole](/img/structure/B7572662.png)